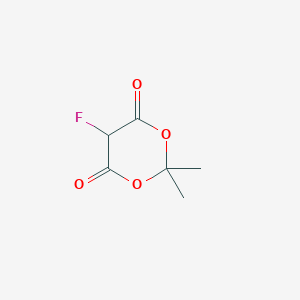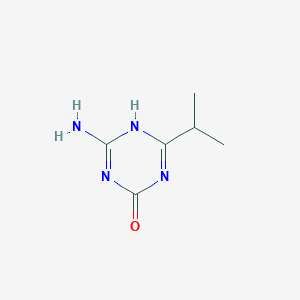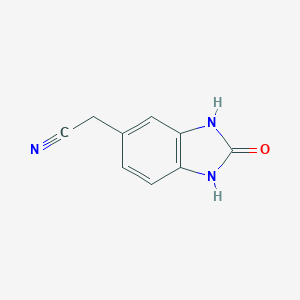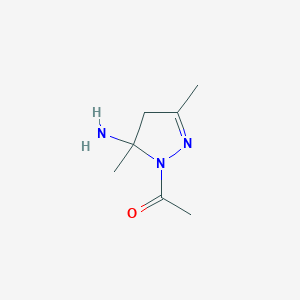
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine, also known as AMDPA, is a pyrazoline derivative that has been the subject of scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to have a protective effect on the liver in rats exposed to toxic substances.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine in lab experiments include its easy synthesis method, low cost, and potential applications in various fields. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine. One area of interest is its potential as a drug for the treatment of Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans.
Another area of research is its potential as a food preservative. Studies are needed to determine its effectiveness in inhibiting the growth of microorganisms and its safety for human consumption.
In addition, further studies are needed to fully understand the mechanism of action of 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine and its potential applications in other fields, such as cosmetics and agriculture.
Conclusion:
In conclusion, 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine is a pyrazoline derivative that has shown promise in various scientific research applications. Its easy synthesis method, low cost, and potential applications make it a compound of interest for further studies. However, more research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine involves the reaction of acetylacetone with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final compound. This method is relatively easy to perform and yields a high percentage of the desired product.
Applications De Recherche Scientifique
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also shown potential as a drug for the treatment of Parkinson's disease.
In addition, 1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine has been studied for its antioxidant properties and has been found to be effective in scavenging free radicals. This makes it a potential candidate for use in the food industry as a food preservative.
Propriétés
Numéro CAS |
175880-94-1 |
|---|---|
Nom du produit |
1-Acetyl-3,5-dimethyl-2-pyrazolin-5-amine |
Formule moléculaire |
C7H13N3O |
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
1-(5-amino-3,5-dimethyl-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H13N3O/c1-5-4-7(3,8)10(9-5)6(2)11/h4,8H2,1-3H3 |
Clé InChI |
ISDCOJFEDNZGPT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)N)C(=O)C |
SMILES canonique |
CC1=NN(C(C1)(C)N)C(=O)C |
Synonymes |
1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-3,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



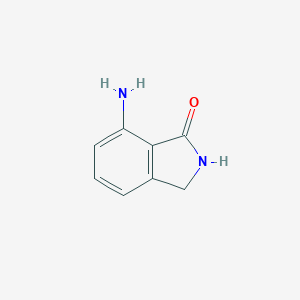
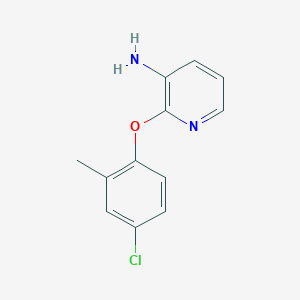
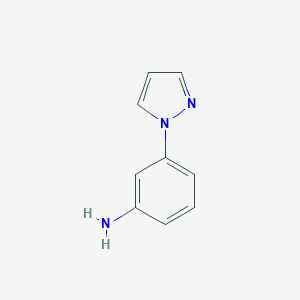

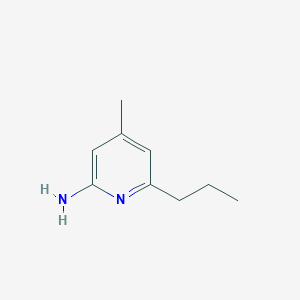
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
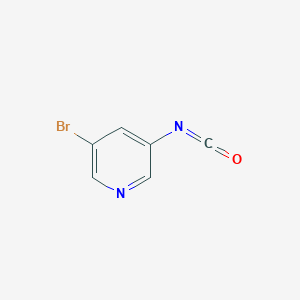
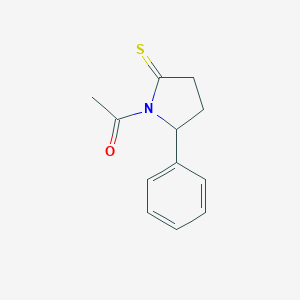
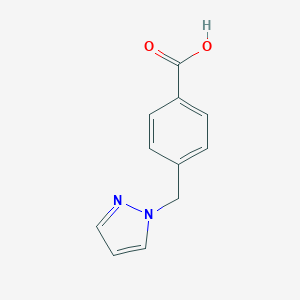
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)
